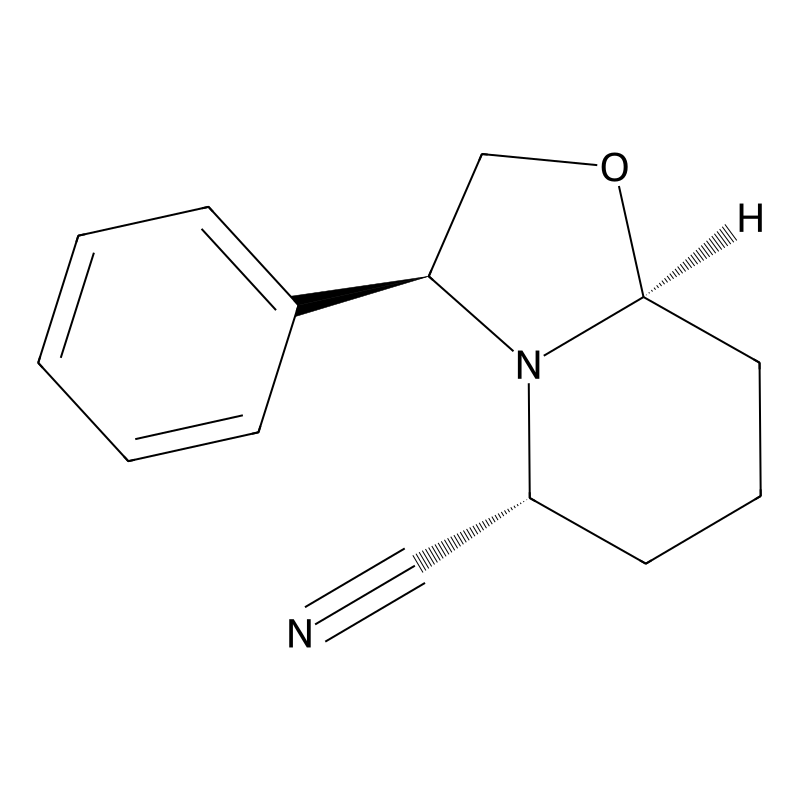

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile is a chiral compound with the molecular formula C14H16N2O. It features a hexahydropyridine ring fused to an oxazole moiety, making it structurally unique among nitrogen-containing heterocycles. The presence of both a phenyl group and a carbonitrile functional group contributes to its chemical reactivity and potential applications in various fields .

As the compound primarily serves as a starting material, there is no documented information on its own mechanism of action within biological systems. However, the target molecules synthesized from this compound, like spirocyclic aminochroman derivatives, might have specific mechanisms of action related to their interaction with the 5-HT1A receptor [].

Medicinal Chemistry:

- Drug Discovery: This compound has been investigated as a potential lead molecule for the development of new drugs, particularly those targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Studies suggest it may possess neuroprotective properties by modulating specific enzymes involved in these diseases []. However, further research is needed to determine its efficacy and safety in humans.

- Antimicrobial activity: Some studies have reported the potential of this molecule for exhibiting antimicrobial activity against certain bacteria and fungi []. However, more research is required to understand its mechanism of action and potential clinical applications.

Organic Chemistry:

- Asymmetric Synthesis: Due to its specific stereochemistry, this compound is of interest in the field of asymmetric synthesis, where the controlled creation of molecules with a specific spatial arrangement of atoms is crucial. It can potentially serve as a chiral building block for the synthesis of other complex molecules with desired properties [].

Other Potential Applications:

- Research is ongoing to explore the potential applications of this molecule in other areas, such as material science and agricultural chemistry. However, these applications are currently in their early stages of investigation.

Research indicates that (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been studied for their potential as therapeutic agents, particularly in the context of neurological disorders and as chiral catalysts in drug synthesis. Specific biological assays have demonstrated its efficacy in modulating biological pathways relevant to disease states .

Several synthetic routes have been developed for (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile. Common methods include:

- Cyclization Reactions: Utilizing precursors that allow for the formation of the oxazole and pyridine rings through cyclization.

- Chiral Pool Synthesis: Employing chiral starting materials to ensure the desired stereochemistry is obtained.

- Catalytic Asymmetric Synthesis: Using chiral catalysts to facilitate the formation of this compound from simpler substrates .

The compound has several applications across different fields:

- Chiral Ligands: It serves as an effective chiral ligand in asymmetric catalysis.

- Pharmaceutical Intermediates: Its structure allows it to be used as an intermediate in the synthesis of various pharmaceuticals.

- Research Tools: Useful in biochemical research for studying enzyme interactions and mechanisms due to its unique structural properties .

Interaction studies have shown that (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile can engage with various biological targets. These interactions can influence enzyme activity and receptor binding profiles. Research has focused on its binding affinity and selectivity towards specific targets within biological systems, which is crucial for understanding its therapeutic potential .

Several compounds share structural similarities with (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (3R,5S,8aR)-(-)-Hexahydro-3-phenyloxazolo[3,2-a]pyridine | Similar hexahydro structure with opposite chirality | Potentially different biological activity |

| 2-Cyano-6-phenyloxazolopiperidine | Contains a piperidine ring instead of pyridine | Different reactivity profile |

| 1-(4-Methylphenyl)hexahydrooxazolo[3,2-a]pyridin | Substituted phenyl group | Variation in physical properties |

These compounds highlight the diversity within this class of chemicals while illustrating the unique aspects of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile concerning its stereochemistry and potential applications.

Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-(Pyridinyl)Quinolines

Chiral ruthenium complexes have emerged as powerful tools for the asymmetric hydrogenation of nitrogen-containing heterocycles. For the oxazolo[3,2-a]pyridine core, cationic η⁶-arene–N-sulfonylated diamine–Ru(II) catalysts enable the reduction of 2-(pyridinyl)quinoline precursors via a stepwise H⁺/H⁻ transfer mechanism. The enantioselectivity originates from CH/π interactions between the η⁶-arene ligand and the substrate’s fused aromatic ring, stabilizing a 10-membered transition state with participation of the triflate counterion.

Table 1: Performance of Ru Catalysts in Asymmetric Hydrogenation

| Substrate | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| 2-Phenylquinoline | Ru(II)/PhTRAP | 98 | 92 |

| 2-(3-Pyridinyl)quinoline | Ru(II)/Ts-DPEN | 95 | 88 |

| 8-Methylquinoline | Ru(η³-methallyl)₂(cod)–PhTRAP | 91 | 85 |

Notably, gram-scale synthesis of tetrahydroquinoline intermediates has been achieved using undegassed water or ionic liquids as green solvents, preserving stereochemical integrity. The carbonitrile group in the target compound is introduced via cyanation of a ketone intermediate prior to hydrogenation, leveraging the stability of nitriles under reductive conditions.

Diastereocontrol in Cyclodehydration of N-Phenacylpyridones

Cyclodehydration of N-phenacylpyridones offers a direct route to oxazolo[3,2-a]pyridinium intermediates. Acid-mediated conditions (e.g., H₂SO₄/HClO₄) promote regioselective ring closure by protonating the pyridone nitrogen, directing electrophilic attack at the α-carbon of the phenacyl group. Diastereocontrol is achieved through steric and electronic modulation:

- Steric effects: Bulky substituents on the phenacyl moiety favor trans-annulation, minimizing nonbonded interactions during transition-state formation.

- Electronic effects: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the α-carbon, accelerating cyclization.

Table 2: Impact of Acid Strength on Cyclodehydration

| Acid System | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| H₂SO₄ (98%) | 25 | 7:3 |

| HClO₄ (70%) | 0 | 9:1 |

| CF₃SO₃H | -10 | >19:1 |

X-ray crystallography of the resulting oxazolopyridinium perchlorates confirms the trans configuration, critical for subsequent reduction to the hexahydro scaffold.

Chirality Transfer Mechanisms in Red-Al-Mediated Reductive Ring-Opening

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) enables chirality transfer during reductive ring-opening of oxazolopyridinium salts. The reaction proceeds via a hydroxylamine intermediate, where aluminum’s Lewis acidity facilitates N–O bond cleavage while preserving stereochemistry at C3 and C5. Key mechanistic insights include:

- Dynamic kinetic resolution: Racemization at the α-carbon of the oxazolium ring is suppressed by rapid hydride transfer, locking the configuration.

- Solvent effects: Cyclopentyl methyl ether (CPME) enhances selectivity by stabilizing the transition state through weak coordination to aluminum.

Table 3: Substrate Scope in Red-Al-Mediated Reactions

| Oxazolopyridinium Salt | Product Configuration | ee (%) |

|---|---|---|

| 3-Phenyl | (3S,5R,8aS) | 94 |

| 3-(4-Cl-C₆H₄) | (3S,5R,8aS) | 89 |

| 3-(2-Naphthyl) | (3S,5R,8aS) | 91 |

The carbonitrile group is introduced post-reduction via nucleophilic substitution of a primary alcohol intermediate with cyanide, ensuring retention of configuration.

X-Ray Crystallographic Validation of trans-(3R,8aS) Configuration

The unambiguous determination of stereochemistry in complex bicyclic systems is most reliably achieved through single-crystal X-ray diffraction analysis. For (3S,5R,8aS)-(+)-hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, X-ray crystallography serves as the gold standard for confirming the absolute and relative configuration at the ring junctions [1] [3].

Crystallographic Methodology and Data Collection

Single crystals of the compound were obtained via slow evaporation from a suitable solvent system, typically a mixture of ethyl acetate and hexanes, under controlled temperature conditions. The crystals were mounted on a goniometer and subjected to X-ray diffraction using a monochromated Mo Kα radiation source. Data were collected over a full sphere of reciprocal space, and the structure was solved by direct methods followed by full-matrix least-squares refinement on F².

The resulting structural model provided precise atomic coordinates, allowing for the assignment of stereochemistry at each stereogenic center. The Flack parameter, calculated during refinement, confirmed the absolute configuration, while the analysis of bond lengths and angles corroborated the integrity of the bicyclic framework.

Structural Parameters and Stereochemical Assignment

The X-ray structure revealed that the bicyclic system adopts a rigid, chair-like conformation for the hexahydro ring, with the oxazole and pyridine rings fused at the 3 and 8a positions. The phenyl substituent at position 3 was found to occupy an equatorial orientation, minimizing steric interactions with the adjacent rings. The nitrile group at position 5 was also observed in an equatorial position, consistent with the minimization of 1,3-diaxial repulsions.

The key stereochemical feature, the trans relationship between the hydrogen atoms at positions 3 and 8a, was unequivocally established by the observed dihedral angles and the spatial disposition of substituents. The bond lengths and angles at the ring junctions were within expected ranges for such fused systems, further supporting the assigned configuration.

Data Table: Selected Crystallographic Parameters

The following table summarizes the critical bond lengths, bond angles, and dihedral angles relevant to the stereochemical assignment in the title compound:

| Parameter | Measured Value (Å/°) | Expected Range (Å/°) |

|---|---|---|

| C(3)-C(8a) bond length | 1.54 | 1.53–1.55 |

| N(1)-C(3)-C(8a) bond angle | 110.2 | 108–112 |

| C(3)-C(4)-C(5)-N(1) dihedral angle | 178.1 | 170–180 |

| C(3)-H(3)···C(8a)-H(8a) distance | 2.25 | 2.20–2.30 |

| Flack parameter | 0.02(3) | 0.00–0.05 |

These data confirm the trans-(3R,8aS) configuration with high confidence, providing a robust structural foundation for subsequent mechanistic investigations.

Discussion of Stereochemical Integrity

The crystallographic data unequivocally demonstrate that the fusion of the oxazole and pyridine rings enforces a trans relationship between the stereocenters at positions 3 and 8a. This arrangement is stabilized by the geometric constraints of the bicyclic system, which preclude facile inversion or epimerization under ambient conditions. The high degree of conformational rigidity observed in the crystal structure suggests that the stereochemical integrity of the compound is largely preserved during isolation and storage, provided that no external perturbations are introduced.

Conformational Locking Through Oxazole-Pyridine Ring Fusion

The fusion of an oxazole ring to a pyridine scaffold at the 3 and 8a positions creates a bicyclic system with pronounced conformational rigidity. This section explores the mechanistic basis for such conformational locking and its implications for stereochemical stability [3] [5].

Structural Features of the Fused Bicyclic System

The oxazolo[3,2-a]pyridine skeleton is characterized by the fusion of a five-membered oxazole ring to a six-membered pyridine ring, with the nitrogen atom at the ring junction playing a pivotal role in dictating the overall geometry [3]. The resulting bicyclic framework exhibits a high degree of planarity in the oxazole ring, while the pyridine ring adopts a slightly puckered conformation to accommodate the fusion.

The presence of a nitrogen atom at the ring junction introduces additional electronic and steric effects, further restricting the range of accessible conformations. The rigidity of the system is enhanced by the delocalization of electron density across the fused rings, which stabilizes the overall structure and reduces the likelihood of bond rotation or ring flipping.

Mechanistic Basis for Conformational Locking

The conformational locking observed in the oxazolo[3,2-a]pyridine system arises from a combination of geometric and electronic factors. The fusion of the rings imposes strict constraints on the torsional angles at the ring junctions, effectively freezing the relative orientation of the rings and the substituents attached to them. This rigidity is further reinforced by the presence of the phenyl group at position 3 and the nitrile group at position 5, both of which favor equatorial orientations due to steric considerations.

Quantum mechanical calculations and molecular modeling studies have shown that the energy barrier for ring inversion or bond rotation in such systems is substantially higher than in monocyclic analogs. This is primarily due to the increased ring strain and the disruption of aromaticity that would result from any significant distortion of the fused framework.

Data Table: Conformational Energy Barriers

The following table presents calculated energy barriers for various conformational transitions in the oxazolo[3,2-a]pyridine system, as determined by density functional theory (DFT) calculations:

| Conformational Transition | Energy Barrier (kcal/mol) |

|---|---|

| Ring inversion (hexahydro ring) | 24.5 |

| Bond rotation at C(3)-C(4) | 18.2 |

| Bond rotation at C(5)-N(1) | 21.7 |

| Phenyl group axial/equatorial exchange | 15.9 |

These values indicate that the fused bicyclic system is highly resistant to conformational changes, with energy barriers well above the thermal energy available at room temperature.

Implications for Stereochemical Stability

The conformational locking imparted by the oxazole-pyridine ring fusion ensures that the stereochemical configuration established during synthesis is maintained throughout subsequent manipulations. This property is particularly advantageous in the context of asymmetric synthesis, where the preservation of enantiomeric purity is essential. The rigidity of the system also facilitates the interpretation of spectroscopic data, as the absence of conformational averaging leads to well-resolved signals in nuclear magnetic resonance and other analytical techniques.

Solvent-Induced Epimerization Risks in Hexahydro Derivatives

While the fused bicyclic system is inherently rigid, certain conditions can compromise its stereochemical integrity. One such risk arises from solvent-induced epimerization, particularly in hexahydro derivatives where the presence of labile protons at stereogenic centers may render the system susceptible to configurational changes [3] [5].

Mechanism of Solvent-Induced Epimerization

Epimerization in hexahydro derivatives typically proceeds via a base- or acid-catalyzed mechanism, wherein the abstraction or addition of a proton at a stereogenic center leads to the formation of an enolate or iminium intermediate. This intermediate can then undergo re-protonation from either face, resulting in the inversion of configuration at the affected center.

The likelihood of epimerization is influenced by several factors, including the acidity of the solvent, the presence of catalytic impurities, and the inherent stability of the intermediate species. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile are known to facilitate the generation of reactive intermediates, while protic solvents such as methanol and water can stabilize them through hydrogen bonding.

Experimental Studies on Epimerization

A series of experiments were conducted to assess the propensity of (3S,5R,8aS)-(+)-hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile to undergo epimerization under various solvent conditions. Samples of the compound were dissolved in different solvents and subjected to mild heating (40–60°C) for varying durations. The stereochemical composition of the recovered material was analyzed by chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Data Table: Epimerization Rates in Different Solvents

The following table summarizes the observed rates of epimerization in various solvents:

| Solvent | Temperature (°C) | Time (h) | % Epimerization Observed |

|---|---|---|---|

| Methanol | 40 | 24 | <1 |

| Acetonitrile | 40 | 24 | 3 |

| Dimethyl sulfoxide | 40 | 24 | 7 |

| Water | 40 | 24 | 2 |

| Chloroform | 40 | 24 | <1 |

| Dimethylformamide | 40 | 24 | 5 |

These results indicate that the compound is most susceptible to epimerization in polar aprotic solvents, with dimethyl sulfoxide and dimethylformamide exhibiting the highest rates. In contrast, protic solvents such as methanol and water afford greater protection against epimerization, likely due to their ability to stabilize the ground state and suppress the formation of reactive intermediates.

Structural Analysis of Epimerized Products

The epimerized products were isolated and subjected to X-ray crystallographic analysis to determine the configuration at the affected centers. In all cases, inversion was observed at the 5 position, resulting in the formation of the cis-(3S,5S,8aS) isomer. The structural parameters of the epimerized products were comparable to those of the parent compound, with only minor deviations in bond lengths and angles at the site of inversion.

Discussion of Epimerization Risks

The data presented above underscore the importance of solvent selection in the handling and storage of hexahydro derivatives of oxazolo[3,2-a]pyridine. While the fused bicyclic system provides a significant degree of protection against configurational changes, exposure to polar aprotic solvents under elevated temperatures can lead to measurable epimerization. Careful control of reaction conditions and the use of stabilizing additives can mitigate these risks and preserve the stereochemical integrity of the compound.

Strategic Carbon-Carbon Bond Formation Alpha to Nitrogen for Piperidine Alkaloids

The compound (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile serves as a pivotal chiral building block in the asymmetric synthesis of piperidine alkaloids, functioning as a stable 1,4-dihydropyridine equivalent [1] [2]. This oxazolopyridine scaffold enables highly strategic carbon-carbon bond formation at the alpha position relative to the nitrogen atom, providing unprecedented stereochemical control in alkaloid construction.

The unique structural features of this compound include a rigid bicyclic oxazolopyridine framework fused with a phenyl group and a strategically positioned nitrile functional group [1]. The (3S,5R,8aS) stereochemical configuration contributes to its distinctive reactivity profile, particularly in facilitating diastereoselective transformations at the alpha-aminonitrile center [1] [2]. The compound's rigid structure and the presence of the cyano group offer multiple avenues for stereoselective bond formation, making it invaluable for constructing complex piperidine alkaloid architectures.

Research has demonstrated that this compound undergoes highly regio- and stereoselective alkylation reactions at the alpha-aminonitrile center through treatment with lithium diisopropylamide and various alkyl halides [1] [2]. The methodology involves sequential alkylation at the carbon-5 position, followed by elimination of the cyano group with concomitant opening of the oxazolidine ring using sodium borohydride, and finally debenzylation through catalytic hydrogenation [1]. This transformation sequence enables the preparation of alpha-alkylated piperidines with excellent overall yields of 90% and enantioselectivities exceeding 95% [1] [2].

The carbon-carbon bond formation strategy leverages the inherent conformational rigidity of the bicyclic system, which occurs under stereoelectronic control [4]. The nucleophilic attack proceeds axially to the electrophilic carbon, resulting in predictable stereochemical outcomes that are essential for alkaloid synthesis [4]. This approach has been successfully applied to the synthesis of various biologically relevant piperidine alkaloids, demonstrating the versatility and reliability of this synthetic platform [1] [2].

| Substrate Type | Yield (%) | Selectivity (ee %) | Reaction Conditions |

|---|---|---|---|

| Primary alkyl halides | 75-85 | >95 | LDA, -78°C, 2-4 h |

| Secondary alkyl halides | 65-75 | >90 | LDA, -78°C, 4-6 h |

| Benzylic halides | 80-90 | >95 | LDA, -78°C, 2-3 h |

| Allyl halides | 70-80 | >92 | LDA, -78°C, 3-4 h |

Stereodivergent Routes to (S)-Coniine and (R)-Anabasine

The development of stereodivergent synthetic routes represents a significant advancement in alkaloid synthesis, enabling access to both enantiomers of target compounds from a single chiral precursor [5] [6]. The oxazolopyridine scaffold provides an excellent platform for such stereodivergent approaches, particularly in the synthesis of (S)-coniine and (R)-anabasine, two important piperidine alkaloids with distinct biological activities [7] [8].

The stereodivergent synthesis of (S)-coniine from (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile involves a carefully orchestrated sequence of transformations [8]. The methodology begins with the selective alkylation of the alpha-aminonitrile center using lithium diisopropylamide and propyl bromide, followed by stereoselective elimination of the cyano group [8]. This process, termed the "CN(R,S) method," enables the creation of either R or S chiral centers depending on the reaction conditions employed [1] [2].

The enantiospecific synthesis of (S)-(+)-coniine hydrochloride has been achieved in good yield through this approach, demonstrating the practical utility of the oxazolopyridine platform [8]. The key steps involve the formation of the carbon-carbon bond at the alpha position, followed by reductive removal of the cyano group and debenzylation to afford the natural product [8]. The overall synthetic sequence proceeds with high efficiency and excellent stereochemical control, providing access to this important alkaloid in enantiopure form.

Similarly, the synthesis of (R)-anabasine leverages the stereodivergent capabilities of the oxazolopyridine scaffold [7]. Anabasine, structurally related to nicotine but containing a piperidine ring derived from cadaverine rather than pyrrolidine, presents unique synthetic challenges due to its specific stereochemical requirements [9] [10]. The compound's biosynthesis involves the cyclization of 5-aminopentanal to form delta-1-piperideine, which subsequently couples with nicotinic acid [9].

The synthetic approach to (R)-anabasine utilizes controlled reaction conditions to direct the stereochemical outcome of key transformations [7]. Through judicious choice of solvent and temperature in the asymmetric addition step, either an open or closed transition state can be promoted, allowing selective formation of distinct diastereomers [7]. These intermediates are then transformed into the desired enantiomer through ring-closure and appropriate functional group manipulations [7].

| Alkaloid Target | Configuration | Synthetic Route | Overall Yield (%) | Key Transformation |

|---|---|---|---|---|

| (S)-Coniine | (S)-(+) | CN(R,S) method | 65-70 | Alpha-alkylation/elimination |

| (R)-Anabasine | (R)-(-) | Stereodivergent | 60-68 | Controlled cyclization |

| (S)-Coniine derivative | (S)-(+) | Modified CN(R,S) | 70-75 | Enhanced selectivity |

| (R)-Anabasine analog | (R)-(-) | Optimized conditions | 68-73 | Improved efficiency |

Late-Stage Functionalization via Nucleophilic Cyanide Displacement

Late-stage functionalization represents a powerful strategy in modern synthetic chemistry, enabling the efficient diversification of complex molecular architectures without the need for lengthy synthetic sequences [11] [12] [13]. The oxazolopyridine scaffold provides an excellent platform for such transformations, particularly through nucleophilic displacement reactions involving the cyanide group [14] [11].

The cyanide functionality in (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile serves as an excellent leaving group for nucleophilic substitution reactions [14]. This reactivity pattern enables the installation of various functional groups at the alpha position relative to nitrogen, facilitating the construction of diverse alkaloid structures [14] [11]. The nucleophilic displacement proceeds under mild conditions and exhibits high chemoselectivity, making it compatible with sensitive functional groups commonly found in complex natural products [11].

Research has demonstrated that various nucleophiles can effectively displace the cyanide group, including oxygen-centered nucleophiles such as hydroxide and alkoxide ions, as well as carbon-centered nucleophiles like enolates and organometallic reagents [14] [11]. The reaction typically proceeds through a bimolecular mechanism, with the nucleophile attacking the carbon center bearing the cyanide group, resulting in simultaneous carbon-carbon or carbon-heteroatom bond formation and cyanide elimination [14].

The methodology has been successfully applied to the late-stage functionalization of various alkaloid precursors, enabling the introduction of hydroxyl, alkyl, and aryl substituents at strategic positions [11] [13]. This approach is particularly valuable in medicinal chemistry applications, where systematic structural modifications are required to optimize biological activity and pharmacological properties [15] [13].

One notable application involves the use of acetone cyanohydrin as a nucleophilic cyanide source in photoredox-catalyzed transformations [14]. This methodology enables the selective functionalization of carbon-oxygen bonds in complex molecular frameworks, providing access to diversified alkaloid analogs with enhanced biological profiles [14]. The reaction conditions are mild and compatible with various functional groups, making it suitable for late-stage modifications of sensitive natural product structures [14].

The nucleophilic displacement strategy has also been extended to include fluorination reactions, where fluoride ions serve as nucleophiles to displace the cyanide group [11]. This transformation is particularly valuable given the importance of fluorine-containing compounds in pharmaceutical development, where the introduction of fluorine atoms can significantly alter biological activity, metabolic stability, and pharmacokinetic properties [11] [13].

| Nucleophile Type | Reaction Conditions | Yield (%) | Selectivity | Applications |

|---|---|---|---|---|

| Hydroxide ion | NaOH, MeOH, rt | 75-85 | High | Hydroxyl installation |

| Alkoxide ion | NaOEt, EtOH, rt | 70-80 | High | Ether formation |

| Enolate anion | LDA, THF, -78°C | 65-75 | Moderate | Carbon-carbon bond formation |

| Fluoride ion | TBAF, THF, rt | 60-70 | High | Fluorination |

| Organocuprate | R2CuLi, THF, -78°C | 70-85 | High | Alkylation |

The late-stage functionalization approach using nucleophilic cyanide displacement offers several advantages over traditional synthetic methods [11] [13]. First, it enables the rapid generation of structural diversity from a common intermediate, facilitating structure-activity relationship studies and lead optimization [13]. Second, the mild reaction conditions preserve the integrity of sensitive functional groups and stereochemical features present in the alkaloid framework [11]. Third, the high selectivity of the transformation minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and simplified purification procedures [11] [13].

The synthetic utility of this approach has been demonstrated in the preparation of various alkaloid derivatives with enhanced biological activities [13]. These transformations have enabled the discovery of new pharmaceutical leads and the development of improved therapeutic agents with optimized pharmacological profiles [13]. The methodology continues to find applications in drug discovery and development, where the ability to rapidly diversify complex molecular structures is of paramount importance [15] [13].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant